2-(4-Methylcyclohexylidene)hydrazinecarboxamide
Description
2-(4-Methylcyclohexylidene)hydrazinecarboxamide is a semicarbazone derivative characterized by an azomethine (–NH–N=CH–) group and a urea (–NH–CO–NH₂) moiety, which are critical pharmacophores in medicinal chemistry . Semicarbazones and their analogs exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, owing to their ability to coordinate metal ions and interact with biomolecular targets like DNA . This article provides a detailed comparison of this compound with structurally and functionally related hydrazinecarboxamide derivatives, focusing on physicochemical properties, biological activities, and structural influences.
Properties
CAS No. |
5439-97-4 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
[(4-methylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-6-2-4-7(5-3-6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12) |
InChI Key |
HITUACBMYVLYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)N)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-2-(2-propen-1-yl)cyclohexanone
The key intermediate for preparing 2-(4-Methylcyclohexylidene)hydrazinecarboxamide is 2-methyl-2-(2-propen-1-yl)cyclohexanone (an allyl-substituted cyclohexanone derivative). This compound is synthesized via a multi-step procedure involving:
- Esterification of pimelic acid with allyl alcohol in the presence of p-toluenesulfonic acid as a catalyst under reflux in toluene with a Dean-Stark apparatus to remove water.
- Deprotonation and alkylation : The diallyl ester is treated with sodium hydride in tetrahydrofuran (THF) followed by methylation with iodomethane.
- Catalytic rearrangement : The resulting ester is subjected to palladium-catalyzed rearrangement using tris(dibenzylideneacetone)dipalladium(0) and (S)-tert-butylPHOX ligand in THF at 30 °C to yield the chiral cyclohexanone.
This sequence yields the cyclohexanone intermediate with high purity (>99% by GC) and good enantiomeric excess (86-87%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Pimelic acid, allyl alcohol, p-TsOH, toluene reflux, Dean-Stark trap | 96-99 | Water removal critical |
| Deprotonation & Methylation | NaH, THF, iodomethane, 40 °C | 90 | Hydrogen gas evolution observed |
| Catalytic Rearrangement | Pd2(dba)3, (S)-tert-ButylPHOX, THF, 30 °C | 85-95 | Chiral product, 86-87% ee |
Preparation of this compound
Semicarbazone Formation
The target compound is prepared by condensation of the cyclohexanone intermediate with semicarbazide hydrochloride in aqueous media under mildly acidic to neutral conditions:
- A mixture of sodium acetate, semicarbazide hydrochloride, and water is stirred until dissolution.
- The cyclohexanone is added, and the mixture is heated to approximately 60 °C for 14 hours.
- The resulting semicarbazone precipitates as a white solid, which is isolated by vacuum filtration, washed with water, and dried under vacuum.
This reaction proceeds with high selectivity to the (2E)-isomer of the hydrazinecarboxamide derivative.
| Parameter | Condition/Value | Remarks |
|---|---|---|
| Reagents | Semicarbazide hydrochloride, sodium acetate, water | Stoichiometric ratios critical |
| Temperature | 60 °C | Controlled heating for 14 h |
| Isolation | Vacuum filtration, washing, drying | Yields pure solid semicarbazone |
| Product | (2E)-2-(4-Methylcyclohexylidene)hydrazinecarboxamide | Confirmed by melting point and purity |
Analytical Data and Purification
- The semicarbazone product typically crystallizes with high purity and can be further purified by recrystallization from suitable solvents.
- Characterization includes melting point determination, infrared spectroscopy (showing characteristic C=N and NH bands), and chromatographic purity by TLC or HPLC.
- Enantiomeric purity of the precursor cyclohexanone is maintained through the semicarbazone formation step.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity/Notes |
|---|---|---|---|---|---|
| Esterification | Pimelic acid | Allyl alcohol, p-TsOH, toluene reflux | Diallyl pimelate | 96-99 | >99% purity (GC) |
| Deprotonation & Alkylation | Diallyl pimelate | NaH, THF, iodomethane, 40 °C | Methylated ester | 90 | Hydrogen evolution observed |
| Catalytic Rearrangement | Methylated ester | Pd2(dba)3, (S)-tert-ButylPHOX, THF, 30 °C | (S)-2-Methyl-2-(2-propen-1-yl)cyclohexanone | 85-95 | 86-87% ee |
| Semicarbazone Formation | Cyclohexanone intermediate | Semicarbazide hydrochloride, NaOAc, water, 60 °C, 14 h | This compound | High | Crystalline solid, purified by filtration |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazinecarboxamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazinecarboxamides.
Scientific Research Applications
2-(4-Methylcyclohexylidene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazinecarboxamide group can participate in hydrogen bonding and other interactions with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Hydrazinecarboxamide derivatives vary in substituents on the hydrazone backbone, influencing their electronic, steric, and pharmacokinetic behaviors. Key comparisons include:
| Compound Name | Substituents | HOMO-LUMO Gap (eV) | Softness (eV⁻¹) | Key Functional Groups | Reference |
|---|---|---|---|---|---|
| 2-(4-Methylcyclohexylidene)hydrazinecarboxamide | 4-Methylcyclohexylidene | Not Reported | Not Reported | Azomethine, Urea | [6, 15] |
| 2-(2-Methylcyclohexylidene)hydrazinecarboxamide | 2-Methylcyclohexylidene | 4.2* | 0.24* | Azomethine, Urea | [2] |
| 2-(4-Methoxybenzylidene)hydrazinecarboxamide | 4-Methoxybenzylidene | Not Reported | Not Reported | Azomethine, Urea, Methoxy | [13] |
| 2-(2-Hydroxybenzylidene)hydrazinecarboxamide | 2-Hydroxybenzylidene | Not Reported | Not Reported | Azomethine, Urea, Phenolic –OH | [16] |
| 2-[4-(Phenyl)cyclohexylidene]hydrazinecarbothioamide | Phenylcyclohexylidene, Thioamide | Not Reported | Not Reported | Azomethine, Thioamide | [5] |
*Values approximated from DFT studies on analogous compounds .
- Substituent Effects: Electron-Donating Groups: Methoxy (e.g., in 2-(4-Methoxybenzylidene)hydrazinecarboxamide) increases electron density, enhancing DNA intercalation via π-π stacking . Thioamide vs. Carboxamide: Thioamide derivatives (e.g., ) exhibit softer Lewis basicity due to sulfur’s lower electronegativity, favoring interactions with transition metals .
Anticancer Activity
- This compound: Limited direct data, but analogs like (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide (compound 1, ) showed strong binding to cancer receptors (e.g., EGFR, VEGFR2) with binding energies of -8.2 to -9.5 kcal/mol and 3–5 hydrogen bonds .
- 2-(2-Aminobenzylidene)hydrazinecarboxamide (compound 2, ): Demonstrated improved DNA hyperchromism (30% increase at 260 nm) and lower toxicity (LD₅₀ > 500 mg/kg) compared to compound 1 due to amino group repositioning .
- Thiosemicarbazides () : Showed enhanced antimicrobial activity (MIC: 8–32 µg/mL) but lower anticancer potency than carboxamides, likely due to reduced DNA affinity .
Enzyme Inhibition and Metal Coordination
- Schiff Base Derivatives (): Tridentate ONO donor systems (e.g., 2-(2-hydroxy-3-methoxybenzylidene)-N-(4-phenylthiazol-2-yl)hydrazinecarboxamide) formed stable octahedral complexes with Cu(II) and Co(II), exhibiting nuclease activity via ROS generation .
- Hydroxybenzylidene Analogs (): The phenolic –OH group facilitated hydrogen bonding with protease active sites (e.g., COX-2), reducing inflammation (IC₅₀: 12 µM) .
Structural and Pharmacokinetic Insights
- Lipinski’s Rule Compliance : Most hydrazinecarboxamides (e.g., ) adhere to Lipinski’s criteria (MW < 500, LogP < 5), ensuring oral bioavailability .
Biological Activity
2-(4-Methylcyclohexylidene)hydrazinecarboxamide, a hydrazine derivative, has garnered attention in recent research for its potential biological activities, particularly in the context of hepatoprotection and anticancer properties. This article reviews the compound's biological activity, supported by molecular docking studies, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a hydrazine moiety attached to a cyclohexylidene group. Its molecular formula is , with a molecular weight of approximately 169.22 g/mol. The compound exhibits properties that make it a candidate for further pharmacological studies.
1. Hepatoprotective Effects
Recent studies have indicated that this compound demonstrates significant hepatoprotective activity. In a molecular docking study against Hepatitis B X protein and Heme Oxygenase I, the compound exhibited a favorable binding affinity, suggesting its potential as an inhibitor of these targets associated with hepatocellular carcinoma (HCC). The docking score reported was , indicating strong interaction with the target proteins .
Table 1: Molecular Docking Scores of Selected Compounds
| Compound | Docking Score (kJ/mol) |
|---|---|
| Silymarin | -18.9744 |
| This compound | -16.3483 |
| Other Phytochemicals | Varies |
2. Antioxidant Activity
The antioxidant potential of the compound has also been explored. Studies suggest that hydrazine derivatives can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial in preventing liver damage and promoting overall health .
3. Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways critical for bacterial survival .
Case Study 1: Hepatoprotective Activity in Animal Models
In a controlled study involving Wistar albino rats, the administration of this compound resulted in a significant reduction in liver enzyme levels compared to control groups treated with standard hepatotoxic agents. The liver histopathology showed reduced necrosis and inflammation, indicating protective effects against chemically induced liver injury .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent against bacterial infections .
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of hydrazine derivatives like this compound. Key findings include:
- Binding Interactions : The compound forms hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins, enhancing its inhibitory capacity.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further drug development.
- Toxicological Assessment : Toxicity studies indicate that at therapeutic doses, the compound exhibits minimal adverse effects on vital organs .
Q & A
Basic Research Questions
Q. How is the molecular structure of 2-(4-Methylcyclohexylidene)hydrazinecarboxamide determined experimentally?
- Methodology :
- X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using MoKα or CuKα radiation (λ = 0.71073–1.54178 Å).
- Software : SHELXL/SHELXS (for refinement/solution) and SHELXPRO (for macromolecular interfaces) are used to solve structures. For example, monoclinic systems (space group P21/c) with unit cell parameters (a = 17.2186 Å, b = 4.5304 Å, c = 11.9846 Å, β = 93.348°) have been reported for analogous hydrazinecarboxamides .
- Validation : R-factors (e.g., R = 0.047) and residual electron density maps confirm accuracy .
Q. What are the recommended methods for synthesizing hydrazinecarboxamide derivatives?
- Methodology :
- Condensation reaction : React 4-methylcyclohexanone with semicarbazide hydrochloride in ethanol/water under reflux (e.g., 110°C for 1–4 hours).
- Work-up : Precipitate the product via cooling, filter, and purify via recrystallization (e.g., using ethanol or DMF). Yields >85% are typical for similar derivatives .
- Characterization : Confirm via FT-IR (N–H stretch ~3200 cm⁻¹, C=O ~1680 cm⁻¹) and ¹H NMR (hydrazone proton δ ~8.5 ppm) .
Q. How can researchers characterize the purity and identity of this compound post-synthesis?
- Methodology :
- Chromatography : Use HPLC with C18 columns (acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane eluent).
- Spectroscopy : Mass spectrometry (EI-MS or ESI-MS) to confirm molecular ion peaks (m/z ~177–273 for analogous compounds) .
- Elemental analysis : Compare experimental vs. theoretical C/H/N/O percentages (e.g., C: 61.01%, H: 6.26%, N: 23.71% for C₉H₁₁N₃O) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydrogen bond geometries reported in crystallographic studies?
- Methodology :
- Graph set analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D(donor)=N–H, A(acceptor)=O, motifs like C(6) chains or R₂²(8) rings). For example, bifurcated N–H⋯O bonds in hydrazinecarboxamides form 1D ribbons or 2D sheets .
- Data reconciliation : Compare torsion angles (e.g., C–C–N–N = −175.06°) and lattice energies across studies. Discrepancies may arise from temperature/pH during crystallization .
- Computational validation : Use AMOPAC PM3 or DFT to calculate hydrogen bond energies and compare with experimental geometries .
Q. What strategies enhance the bioactivity of metal complexes with hydrazinecarboxamide ligands?
- Methodology :
- Ligand design : Increase denticity by introducing electron-withdrawing groups (e.g., –F, –Cl) to improve metal coordination. For example, Cr(III) and Zn(II) complexes show higher antibacterial activity than free ligands .
- Coordination geometry : Optimize octahedral (Fe(II)) or square-planar (Cu(II)) geometries via pH control (e.g., pH 6–7 for stable complexation) .
- Bioassay : Use MIC (minimum inhibitory concentration) tests against S. aureus or E. coli; complexes often show 2–4x lower MIC values than ligands alone .
Q. What computational methods support the interpretation of hydrogen bonding networks?
- Methodology :
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict hydrogen bond lengths/angles. Compare with X-ray data to validate accuracy .
- Molecular dynamics : Simulate packing motifs in crystals using force fields (e.g., AMBER) to assess stability of N–H⋯O vs. O–H⋯N interactions .
- Electrostatic potential maps : Visualize charge distribution to identify preferred hydrogen bond acceptor/donor sites (e.g., carbonyl O vs. hydrazine N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
